4-(Benzyloxy)-2-chlorobenzaldehyde
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : “4-(Benzyloxy)-2-chlorobenzaldehyde” is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Medical Depigmentation
- Scientific Field : Dermatology .
- Summary of Application : “4-(Benzyloxy)-2-chlorobenzaldehyde” is used in the synthesis of Monobenzone, also known as 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH). It is used as a topical drug for medical depigmentation .
- Methods of Application : Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
- Results or Outcomes : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry .
- Summary of Application : “4-(Benzyloxy)-2-chlorobenzaldehyde” can be used in benzylic oxidations and reductions .
- Methods of Application : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results or Outcomes : The butylbenzene product in equation 4 cannot be generated by direct Friedel-Crafts alkylation due to carbocation rearrangement .
Synthesis of Transition Metal Complexes
- Scientific Field : Inorganic Chemistry .
- Summary of Application : “4-(Benzyloxy)-2-chlorobenzaldehyde” is used in the synthesis of Schiff base ligands, which are then used to derive transition metal complexes .
- Methods of Application : The complexes were synthesized from the condensation reaction of “4-(Benzyloxy)-2-chlorobenzaldehyde” with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal(II) complexes showed potent in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Designing Novel Biologically Active Small Molecules
- Scientific Field : Medicinal Chemistry .
- Summary of Application : “4-(Benzyloxy)-2-chlorobenzaldehyde” is used in the design of novel biologically active small molecules .
- Methods of Application : The coumarin nucleus, which includes “4-(Benzyloxy)-2-chlorobenzaldehyde”, has been widely decorated to develop compounds showing diverse pharmacological activities .
- Results or Outcomes : The compounds developed have shown diverse pharmacological activities, spanning from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
properties
IUPAC Name |
2-chloro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXXBPGGPYUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chlorobenzaldehyde | |
CAS RN |
117490-57-0 | |
Record name | 4-(benzyloxy)-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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